molecular formula C23H28O2 B11113994 5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate

5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate

Cat. No.: B11113994
M. Wt: 336.5 g/mol
InChI Key: AZUOJYHOAWIVLM-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with methyl and isopropyl groups, and a biphenyl carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclohexane ring.

    Substitution Reactions: The methyl and isopropyl groups are introduced via Friedel-Crafts alkylation, using methyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with Biphenyl Carboxylate: The final step involves coupling the substituted cyclohexyl ring with biphenyl-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of cyclohexyl and biphenyl derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The biphenyl moiety is known for its presence in various drugs, and modifications on the cyclohexyl ring can lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid structure and potential for functionalization.

Mechanism of Action

The mechanism by which 5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can engage in π-π interactions, while the cyclohexyl ring provides steric bulk, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)cyclohexyl biphenyl-4-carboxylate: Lacks the methyl group, potentially altering its chemical reactivity and biological activity.

    5-Methyl-2-(propan-2-yl)cyclohexyl benzoate: Similar structure but with a benzoate group instead of biphenyl, affecting its physical and chemical properties.

    5-Methyl-2-(propan-2-yl)cyclohexyl phenylacetate: Contains a phenylacetate group, which may influence its solubility and reactivity.

Uniqueness

5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate is unique due to the combination of a substituted cyclohexyl ring and a biphenyl carboxylate moiety. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 4-phenylbenzoate

InChI

InChI=1S/C23H28O2/c1-16(2)21-14-9-17(3)15-22(21)25-23(24)20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-8,10-13,16-17,21-22H,9,14-15H2,1-3H3

InChI Key

AZUOJYHOAWIVLM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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